2-[4-(Aminomethyl)phenyl]ethan-1-ol
Overview
Description
“2-[4-(Aminomethyl)phenyl]ethan-1-ol” is a research chemical with the CAS Number 136081-18-0 . It has a molecular weight of 151.21 g/mol . It is commonly used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO . The InChI code is 1S/C9H13NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-7,10H2 . This indicates that the molecule consists of a phenyl group (C6H5-) attached to an ethan-1-ol group (-CH2-CH2-OH) via a -CH2-NH2 group.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 151.20600 , and a LogP value of 1.38040 , which is a measure of its lipophilicity. The compound is a powder and should be stored at 4°C .Scientific Research Applications
Synthesis and Characterization
The compound 2-[4-(Aminomethyl)phenyl]ethan-1-ol serves as a precursor in the synthesis of various chemical compounds. For instance, it has been involved in the fabrication of 4-phenyl-2-butanone, an important medium for synthesizing medicine aimed at reducing inflammation and codeine. This synthesis involves several chemical reactions, including Claisen's condensation and substitution reactions, to produce the desired compound (Zhang, 2005).
DNA Interaction Studies
Research into the DNA binding properties of novel Schiff base ligand derived from 2,6-diaminopyridine, which relates to the chemical structure of interest, suggests potential applications in drug development. These compounds, including their metal complexes, have shown DNA binding activity, suggesting their suitability as drug candidates (Kurt et al., 2020).
Catalytic Applications
The compound has been utilized in catalytic processes, such as the enantioselective addition of diethylzinc to aldehydes. This process benefits from the use of chiral ligands derived from the compound, achieving high enantioselectivity and demonstrating the compound's utility in stereochemical control in synthesis (Asami et al., 2015).
Biological Activity
The structure of this compound and its derivatives have been linked to the inhibition of key enzymes, such as adenosine deaminase, which plays a crucial role in purine metabolism. This inhibition suggests potential therapeutic applications in managing conditions associated with enzyme dysregulation. Studies have also indicated a structure-activity relationship that could guide the development of more effective inhibitors (Gasparyan et al., 2015).
Material Science Applications
The compound has contributed to the development of luminescent materials through its involvement in the synthesis of coordination polymers. These polymers exhibit strong luminescence characteristics, indicating potential applications in lighting and display technologies (Chu et al., 2010).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H318, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Mode of Action
As a research chemical, its interaction with biological targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As a research chemical, the compound’s influence on various biochemical pathways is still being explored .
Result of Action
As a research chemical, its specific effects at the molecular and cellular level are still under investigation .
Action Environment
As a research chemical, how it interacts with and is influenced by various environmental factors is a subject of ongoing research .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFCILZTYPZEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626806 | |
Record name | 2-[4-(Aminomethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136081-18-0 | |
Record name | 2-[4-(Aminomethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(aminomethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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